molecular formula C5H8ClNO2 B047336 4-Morpholinecarbonyl chloride CAS No. 15159-40-7

4-Morpholinecarbonyl chloride

Cat. No.: B047336
CAS No.: 15159-40-7
M. Wt: 149.57 g/mol
InChI Key: XMWFMEYDRNJSOO-UHFFFAOYSA-N
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Description

4-Morpholinecarbonyl chloride, also known as morpholine-4-carbonyl chloride, is an organic compound with the chemical formula C5H8ClNO2 and a molecular weight of 149.58 g/mol . This colorless to light yellow liquid is characterized by its morpholine and carbonyl chloride functional groups.

Mechanism of Action

Target of Action

4-Morpholinecarbonyl chloride is a versatile compound used in organic synthesis . .

Mode of Action

The mode of action of this compound is primarily through its reactivity as a carbonyl chloride compound . It can react with various nucleophiles, leading to the formation of different organic compounds.

Biochemical Pathways

It’s primarily used as a reagent in organic synthesis , and its effects on biochemical pathways would largely depend on the specific compounds it’s used to synthesize.

Result of Action

As a reagent in organic synthesis , its effects would largely depend on the specific compounds it’s used to synthesize.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Thiols: Reacts with thiols to form thioesters.

Major Products Formed:

Comparison with Similar Compounds

  • 1-Piperidinecarbonyl chloride
  • 1-Pyrrolidinecarbonyl chloride
  • Dimethylcarbamyl chloride

Comparison: 4-Morpholinecarbonyl chloride is unique due to its morpholine ring, which imparts distinct chemical properties compared to other carbonyl chlorides. For instance, 1-piperidinecarbonyl chloride and 1-pyrrolidinecarbonyl chloride have different ring structures, leading to variations in reactivity and applications . Dimethylcarbamyl chloride, on the other hand, lacks the ring structure, resulting in different chemical behavior and uses .

Properties

IUPAC Name

morpholine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWFMEYDRNJSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065863
Record name 4-Morpholinecarbonyl chloride
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Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15159-40-7
Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name 4-Morpholinecarbonyl chloride
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Record name Morpholine-4-carbonyl chloride
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Record name 4-MORPHOLINECARBONYL CHLORIDE
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Synthesis routes and methods

Procedure details

Into a 500-mL round-bottom flask was placed ditrichloromethyl carbonate (10.2 g, 34.37 mmol, 1.50 equiv) and dichloromethane (100 mL). This was followed by the addition of morpholine (2 g, 22.96 mmol, 1.00 equiv) dropwise with stirring at 0° C. in 2 min. To this was added TEA (4.2 g, 41.51 mmol, 1.81 equiv) dropwise with stirring at 0° C. in 3 min. The resulting solution was stirred for 3 h at room temperature. The reaction was then washed by the addition of 100 mL of water. The mixture was dried over anhydrous sodium sulfate. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). Purification afforded 2.238 g (65%) of morpholine-4-carbonyl chloride as a light yellow oil.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of the solvent affect the reaction rate of 4-Morpholinecarbonyl chloride solvolysis?

A1: The research article "Correlation of the Rates of Solvolysis of this compound Using the Extended Grunwald-Winstein Equation" [] investigates the solvolysis reaction of this compound in various solvent mixtures. The study found that solvents with higher ionizing power accelerate the reaction rate. [] For instance, the reaction proceeds faster in methanol-water mixtures compared to ethanol-water mixtures, suggesting that the increased polarity and hydrogen-bonding ability of methanol contribute to a faster rate. [] This highlights the important role of solvent properties in influencing the reactivity of this compound.

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